molecular formula C16H26N4O2S B2408823 N1-isopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946355-22-2

N1-isopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2408823
CAS No.: 946355-22-2
M. Wt: 338.47
InChI Key: LTXRXRXEXUKMRN-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the isopropyl group.

    Thiophene Derivative Synthesis: The thiophene ring is synthesized or obtained commercially and then functionalized to introduce the ethyl group.

    Oxalamide Formation: The final step involves the reaction of the piperazine and thiophene derivatives with oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and thiophene moieties are crucial for binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-isopropyl-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Lacks the thiophene ring.

    N1-isopropyl-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Lacks the piperazine ring.

    N1-isopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(phenyl)ethyl)oxalamide: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of both the piperazine and thiophene rings in N1-isopropyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide makes it unique, as it combines the properties of both moieties, potentially leading to enhanced biological activity and specificity.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-propan-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-12(2)18-16(22)15(21)17-10-14(13-4-9-23-11-13)20-7-5-19(3)6-8-20/h4,9,11-12,14H,5-8,10H2,1-3H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXRXRXEXUKMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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